molecular formula C16H15F3N2O3S B7008512 N-cyclopropyl-N-[[2-(difluoromethoxy)-5-fluorophenyl]methyl]pyridine-3-sulfonamide

N-cyclopropyl-N-[[2-(difluoromethoxy)-5-fluorophenyl]methyl]pyridine-3-sulfonamide

Cat. No.: B7008512
M. Wt: 372.4 g/mol
InChI Key: OPKZEELSGFIJGL-UHFFFAOYSA-N
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Description

N-cyclopropyl-N-[[2-(difluoromethoxy)-5-fluorophenyl]methyl]pyridine-3-sulfonamide is a complex organic compound characterized by its unique structure, which includes a cyclopropyl group, a difluoromethoxy group, and a sulfonamide group attached to a pyridine ring

Properties

IUPAC Name

N-cyclopropyl-N-[[2-(difluoromethoxy)-5-fluorophenyl]methyl]pyridine-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15F3N2O3S/c17-12-3-6-15(24-16(18)19)11(8-12)10-21(13-4-5-13)25(22,23)14-2-1-7-20-9-14/h1-3,6-9,13,16H,4-5,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPKZEELSGFIJGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N(CC2=C(C=CC(=C2)F)OC(F)F)S(=O)(=O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15F3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-N-[[2-(difluoromethoxy)-5-fluorophenyl]methyl]pyridine-3-sulfonamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced catalysts, and automated synthesis techniques to streamline the process.

Mechanism of Action

The mechanism of action of N-cyclopropyl-N-[[2-(difluoromethoxy)-5-fluorophenyl]methyl]pyridine-3-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The difluoromethoxy group enhances its binding affinity and selectivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-cyclopropyl-N-[[2-(difluoromethoxy)-5-fluorophenyl]methyl]pyridine-3-sulfonamide is unique due to its combination of functional groups, which confer specific chemical and biological properties.

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